molecular formula C17H20BrNO3S B2433791 2-bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide CAS No. 1788678-02-3

2-bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide

Cat. No. B2433791
M. Wt: 398.32
InChI Key: AYXSUTZWFOMQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving “2-bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide” are not explicitly mentioned in the retrieved sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide” are not detailed in the retrieved sources .

Scientific Research Applications

Photodynamic Therapy Applications

  • Zinc Phthalocyanine Derivatives : New zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have been synthesized and characterized for their photophysical and photochemical properties. These compounds exhibit significant potential as Type II photosensitizers for cancer treatment in photodynamic therapy, owing to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Applications

  • Carbonic Anhydrase Inhibitors : A series of benzenesulfonamides were synthesized and demonstrated potent inhibitory effects on carbonic anhydrase I and II isoenzymes. These compounds, particularly those with bromine and fluorine substituents, show promise for further detailed studies on carbonic anhydrase inhibition, potentially offering new therapeutic approaches (Gul et al., 2016).

Potential Therapeutic Agents

  • Cholinesterase Inhibitors for Alzheimer’s Disease : Research into brominated 2-phenitidine derivatives, including benzenesulfonamide compounds, has identified valuable inhibitors of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). These inhibitors have potential for the treatment of Alzheimer’s disease, highlighting the therapeutic relevance of benzenesulfonamide derivatives in neurodegenerative disorders (Abbasi et al., 2014).

properties

IUPAC Name

2-bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO3S/c18-16-8-4-5-9-17(16)23(21,22)19-12-10-15(11-13-20)14-6-2-1-3-7-14/h1-9,15,19-20H,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXSUTZWFOMQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=CC=CC=C2Br)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.